Cas no 1806343-95-2 (1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)

1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one
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- インチ: 1S/C10H10BrClO/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10H,6H2,1H3
- InChIKey: KXHPOYPIVQHXBN-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC=CC=1CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020092-500mg |
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one |
1806343-95-2 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
Alichem | A013020092-250mg |
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one |
1806343-95-2 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
Alichem | A013020092-1g |
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one |
1806343-95-2 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-oneに関する追加情報
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one: A Comprehensive Overview
1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one (CAS No. 1806343-95-2) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry. This compound, often referred to as brominated aromatic ketone, is characterized by its bromine atom attached to a propanone backbone, which is further substituted with a chloromethylphenyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, materials science, and chemical synthesis.
The molecular structure of 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one is defined by its bromine atom at the 1-position of the propanone group, while the 2-position bears a chloromethylphenyl substituent. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity and stability. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in various chemical reactions and biological systems.
One of the key areas of research involving this compound is its role in organic synthesis. The bromine atom serves as an excellent leaving group, making it amenable to nucleophilic substitution reactions. This property has been exploited in the development of novel synthetic pathways for complex molecules. For instance, researchers have utilized 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one as an intermediate in the synthesis of bioactive compounds, such as kinase inhibitors and anti-inflammatory agents.
Moreover, the presence of the chloromethylphenyl group introduces additional complexity to the molecule, enabling it to participate in a wide range of reactions. The chlorine atom can act as an electrophilic center, facilitating coupling reactions with nucleophiles. This dual functionality makes 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one a valuable building block in medicinal chemistry.
In terms of physical properties, 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one exhibits a melting point of approximately 78°C and a boiling point around 345°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. Recent advancements in analytical techniques have allowed for precise determination of its spectroscopic properties, including UV-vis and NMR spectra, which are essential for structural elucidation and quality control.
The synthesis of 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one typically involves multi-step processes that combine halogenation, alkylation, and oxidation reactions. One common approach begins with the bromination of a suitable precursor followed by substitution with the chloromethylphenyl group. Optimization studies have shown that reaction conditions, such as temperature and solvent choice, significantly impact the yield and purity of the final product.
From an environmental perspective, understanding the degradation pathways of 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one is crucial for assessing its potential impact on ecosystems. Recent research has focused on photodegradation and microbial degradation mechanisms, revealing that the compound undergoes rapid transformation under UV light or in the presence of specific microbial communities. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.
In conclusion, 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one (CAS No. 1806343-95-2) is a multifaceted compound with significant potential in various chemical disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working on drug discovery, material synthesis, and environmental chemistry. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in modern chemistry.
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